molecular formula C14H14N2O2S B2780741 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid CAS No. 1284425-70-2

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid

Cat. No. B2780741
CAS RN: 1284425-70-2
M. Wt: 274.34
InChI Key: HPBXSECKFMAAGS-UHFFFAOYSA-N
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Description

“2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2S. It has a molecular weight of 274.34 . This compound is used for research purposes .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid” are not available, pyrimidines are known to participate in various chemical reactions . For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines can lead to the formation of polysubstituted pyrimidines .

Scientific Research Applications

Nonlinear Optical Properties

Thiopyrimidine derivatives, including those similar to 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid, have been studied for their nonlinear optical (NLO) properties. Research has highlighted the significance of these compounds in the field of nonlinear optics, which is crucial for optoelectronic applications. The study conducted by Hussain et al. (2020) on the NLO properties of phenyl pyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, revealed these compounds exhibit considerable NLO character, suggesting their potential in high-tech optoelectronic applications (Hussain et al., 2020).

Synthetic Applications

The synthesis of pyrimidine derivatives is of substantial interest in organic chemistry due to their wide range of biological activities. For instance, Črček et al. (2012) described the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, showcasing the versatility of pyrimidine scaffolds in medicinal chemistry and organic synthesis (Črček et al., 2012).

Supramolecular Chemistry

Pyrimidine derivatives also play a crucial role in supramolecular chemistry. Rajam et al. (2018) reported the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, highlighting the potential of pyrimidine units in forming stable cocrystals with significant applications in material science (Rajam et al., 2018).

Medicinal Chemistry

In medicinal chemistry, pyrimidine derivatives have been investigated for their potential therapeutic applications. Lavanya et al. (2013) synthesized novel thio-1,4-dihydropyrimidine-5-carboxylate derivatives and evaluated their anti-inflammatory and antioxidant activities, demonstrating the pharmacological potential of these compounds (Lavanya et al., 2013).

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives has also been a subject of research. Shastri et al. (2019) synthesized a series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids and evaluated their antimicrobial properties, indicating the role of pyrimidine derivatives in developing new antimicrobial agents (Shastri et al., 2019).

properties

IUPAC Name

5-phenylsulfanyl-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBXSECKFMAAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid

CAS RN

1284425-70-2
Record name 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid
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